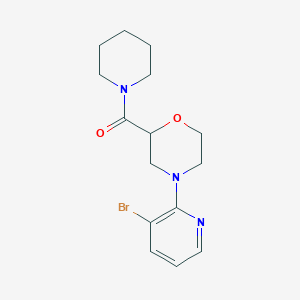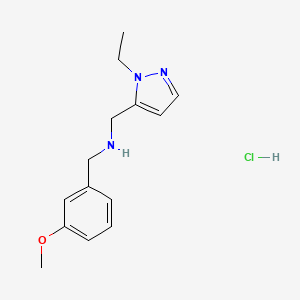![molecular formula C19H28N2O3S2 B12231958 3-(4-Methanesulfonylphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B12231958.png)
3-(4-Methanesulfonylphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methanesulfonylphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methanesulfonylphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of the methanesulfonylphenyl and thiolan-3-yl groups. Common reagents and catalysts used in these reactions include strong acids, bases, and transition metal catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methanesulfonylphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to simplify the structure or alter its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-(4-Methanesulfonylphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methanesulfonylphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C19H28N2O3S2 |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one |
InChI |
InChI=1S/C19H28N2O3S2/c1-26(23,24)18-6-3-16(4-7-18)5-8-19(22)21-11-2-10-20(12-13-21)17-9-14-25-15-17/h3-4,6-7,17H,2,5,8-15H2,1H3 |
InChI Key |
IQBDHKSLVZQMFT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCCN(CC2)C3CCSC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B12231877.png)

![N-[(1,4-dioxan-2-yl)methyl]-N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12231890.png)
![1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12231893.png)
![6-[4-(6-Cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B12231897.png)

![1-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B12231912.png)
![1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepine ethoxyethane tetrahydrochloride](/img/structure/B12231916.png)
![2-[(4-Fluorophenyl)sulfanyl]-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B12231927.png)
![5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(pyridine-2-carbonyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B12231937.png)
![3-Tert-butyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12231944.png)
![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(3-methylphenyl)acetamide](/img/structure/B12231948.png)

![4-{Pyrazolo[1,5-a]pyrimidin-5-yl}morpholine](/img/structure/B12231964.png)
